

An In-depth Technical Guide to 2-Pyrimidinemethanamine (CAS 75985-45-4)

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Compound of Interest

Compound Name: 2-Pyrimidinemethanamine

Cat. No.: B1307922

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidinemethanamine, with the CAS number 75985-45-4, is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active compounds, including approved pharmaceuticals. The aminomethyl substituent at the 2-position provides a crucial handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of **2-Pyrimidinemethanamine**, with a focus on its role as a potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for **2-Pyrimidinemethanamine** is presented below. This data is essential for its proper handling, storage, and use in a laboratory setting.

Physicochemical Properties

Property	Value	Source
CAS Number	75985-45-4	[1]
Molecular Formula	C ₅ H ₇ N ₃	[2] [3] [4]
Molecular Weight	109.13 g/mol	[2] [3] [4]
Appearance	White to pale yellow powder or oil	[2] [5]
Solubility	Soluble in Chloroform (Sparingly) and Methanol (Slightly)	[2]
Storage Temperature	2-8°C, protect from light	[2]
pKa (Predicted)	7.13	[6]
XLogP (Predicted)	-0.065	[6]

Safety and Hazard Information

2-Pyrimidinemethanamine is classified as an irritant and requires careful handling to avoid exposure.[\[1\]](#)[\[7\]](#)

Hazard Statement	GHS Classification	Precautionary Measures
H315: Causes skin irritation	Skin Irritation (Category 2)	P264, P280, P302+P352, P332+P317, P362+P364
H319: Causes serious eye irritation	Eye Irritation (Category 2A)	P280, P305+P351+P338, P337+P317
H335: May cause respiratory irritation	Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation	P261, P271, P304+P340, P312

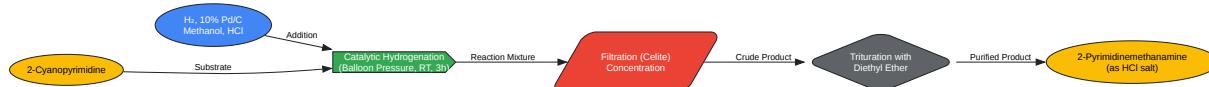
For detailed precautionary statements, refer to the Safety Data Sheet (SDS).[\[7\]](#)

Synthesis and Purification

The primary synthetic route to **2-Pyrimidinemethanamine** involves the reduction of 2-cyanopyrimidine. The following is a detailed experimental protocol based on established chemical literature for similar transformations.

Synthesis of 2-Pyrimidinemethanamine from 2-Cyanopyrimidine

This protocol describes the catalytic hydrogenation of 2-cyanopyrimidine to yield **2-Pyrimidinemethanamine**.



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Caption: Synthetic workflow for **2-Pyrimidinemethanamine**.

Experimental Protocol:

- Materials:
 - 2-Cyanopyrimidine (1.0 eq)
 - 10% Palladium on Carbon (Pd/C) (0.1 eq)
 - Methanol (MeOH)
 - Concentrated Hydrochloric Acid (HCl)
 - Diethyl Ether
 - Celite
- Procedure:

- To a solution of 2-cyanopyrimidine in methanol in a round-bottom flask, add 10% Pd/C.
- Carefully add concentrated HCl to the suspension.
- The flask is then fitted with a balloon filled with hydrogen gas.
- The reaction mixture is stirred vigorously at room temperature for approximately 3 hours.
- Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is triturated with diethyl ether to afford **2-Pyrimidinemethanamine** as its hydrochloride salt.

Purification

The crude product from the synthesis can be further purified by column chromatography.

Experimental Protocol:

- Stationary Phase: Neutral alumina
- Eluent System: A gradient of ethyl acetate in hexane (e.g., 1:1)
- Procedure:
 - Prepare a column with neutral alumina slurried in hexane.
 - Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
 - Elute the column with the chosen solvent system, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.

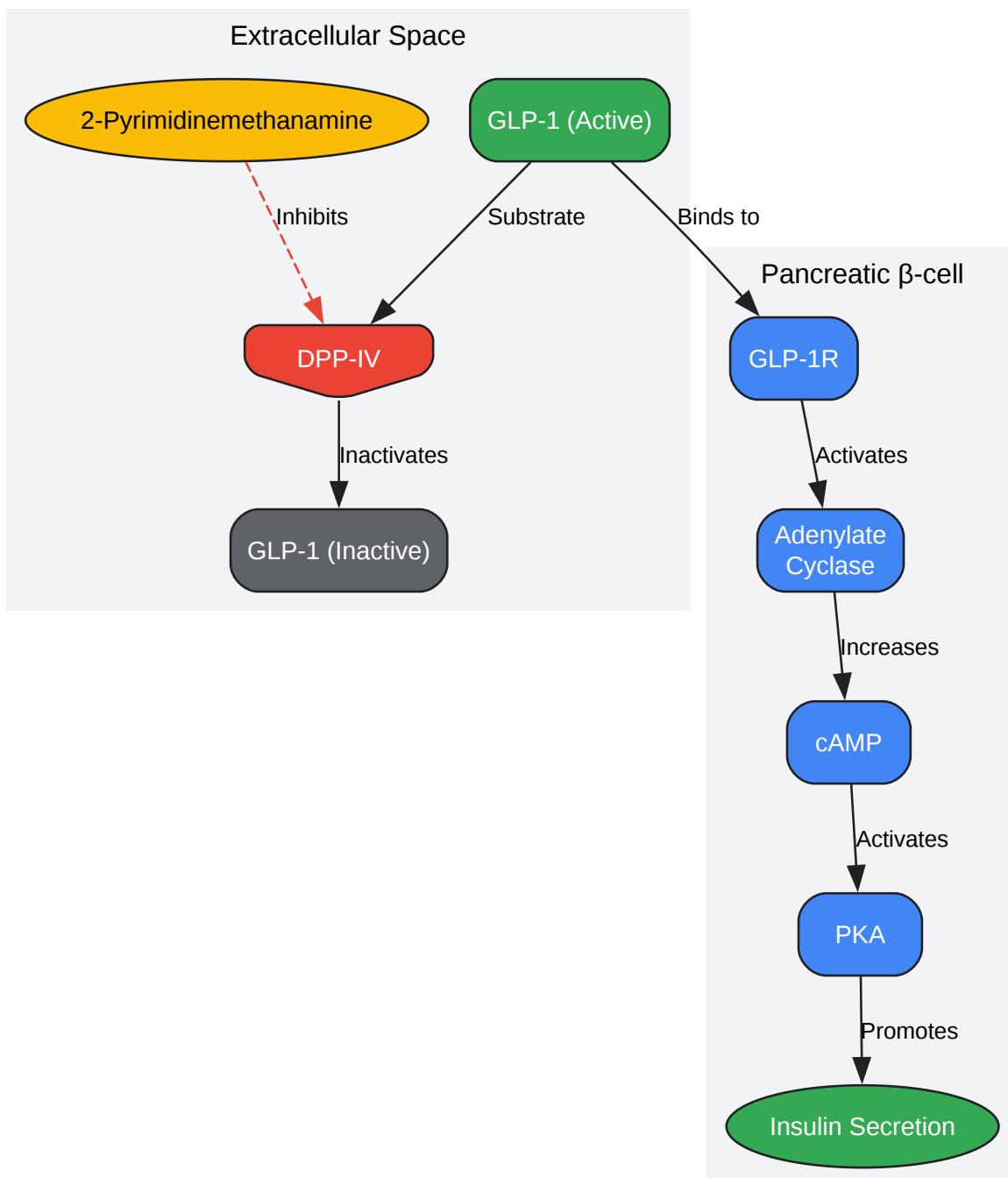
- Combine the pure fractions and concentrate under reduced pressure to obtain purified **2-Pyrimidinemethanamine**.

Biological Activity: DPP-IV Inhibition

Recent research has highlighted the potential of pyrimidine derivatives as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).^[8] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.

The GLP-1 Signaling Pathway and DPP-IV

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating blood glucose levels by stimulating insulin secretion in a glucose-dependent manner.^[9] However, the biological activity of GLP-1 is short-lived as it is rapidly inactivated by DPP-IV.^[9] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control.

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Caption: DPP-IV's role in the GLP-1 signaling pathway.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The following is a representative protocol for evaluating the DPP-IV inhibitory activity of **2-Pyrimidinemethanamine** using a commercially available fluorescence-based assay kit.[10][11]



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Caption: Workflow for a DPP-IV inhibition assay.

Experimental Protocol:

- Materials:
 - DPP-IV Inhibitor Screening Assay Kit (containing DPP-IV enzyme, assay buffer, and a fluorogenic substrate like Gly-Pro-AMC)
 - **2-Pyrimidinemethanamine** (dissolved in a suitable solvent, e.g., DMSO)
 - 96-well black microplate
 - Microplate reader capable of fluorescence measurement
- Procedure:
 - Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, buffer, and substrate. Prepare serial dilutions of **2-Pyrimidinemethanamine** to determine the IC₅₀ value.
 - Plate Setup:
 - Background Wells: Add assay buffer and the solvent used for the inhibitor.

- 100% Initial Activity Wells: Add assay buffer, DPP-IV enzyme, and the solvent.
- Inhibitor Wells: Add assay buffer, DPP-IV enzyme, and the desired concentration of **2-Pyrimidinemethanamine**.
- Initiate Reaction: Add the diluted substrate solution to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Calculate the percent inhibition for each concentration of **2-Pyrimidinemethanamine** using the formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% activity well)] x 100
 - Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

2-Pyrimidinemethanamine is a valuable building block for the synthesis of novel compounds with therapeutic potential. Its straightforward synthesis from 2-cyanopyrimidine and its potential as a DPP-IV inhibitor make it a compound of high interest for researchers in the field of diabetes and metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of **2-Pyrimidinemethanamine**-based derivatives as potential drug candidates. As with any research chemical, proper handling and safety precautions are paramount.

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